2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole
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Overview
Description
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole is a polyheterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system that includes a cyclopentane ring, a furan ring, and a dioxole ring, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene derivatives and furan derivatives, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often include refluxing in solvents like ethanol or toluene to facilitate the formation of the desired polyheterocyclic structure .
Industrial Production Methods
Industrial production of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole, which can be further utilized in synthetic and biological applications .
Scientific Research Applications
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyheterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the disruption of cellular signaling pathways. Detailed studies on its binding affinities and molecular interactions are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[4,5]furo[2,3-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a dioxole ring.
Cyclopenta[4,5]thieno[2,3-d]pyrimidine: Features a thieno ring, offering different electronic properties.
Furo[2,3-d]pyrimidine: Lacks the cyclopentane ring, resulting in different reactivity and applications.
Uniqueness
5H-cyclopenta[4,5]furo[2,3-d]-1,3-dioxole stands out due to its unique combination of ring systems, which imparts distinct chemical and biological properties
Properties
CAS No. |
93952-31-9 |
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Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,5,7-trioxatricyclo[6.3.0.02,6]undeca-1(8),2(6),10-triene |
InChI |
InChI=1S/C8H6O3/c1-2-5-6(3-1)11-8-7(5)9-4-10-8/h1-2H,3-4H2 |
InChI Key |
XFZUSMXNJSOHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1OC3=C2OCO3 |
Origin of Product |
United States |
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